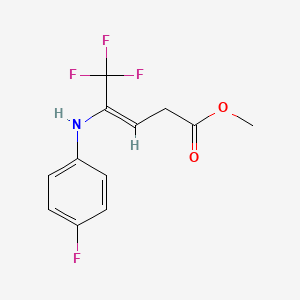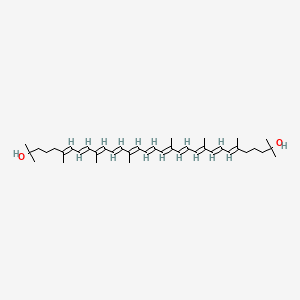
阿罗克氯 1232
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arochlor 1232, also known as Arochlor 1232, is a useful research compound. Its molecular formula is UVCB and its molecular weight is 221. The purity is usually 95%.
BenchChem offers high-quality Arochlor 1232 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arochlor 1232 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境监测
阿罗克氯 1232 经常用作环境分析中的参考物质。它有助于校准仪器,用于检测和量化环境样品中的多氯联苯 (PCB)。这对于监测污染水平和评估生态风险至关重要 {svg_1}.
毒理学研究
在毒理学中,this compound 用于研究 PCB 暴露对生物体的影响。例如,一项研究设计了全身啮齿动物吸入室,以评估this compound 通过气溶胶暴露的急性毒性风险。这项研究对于了解 PCB 的健康影响以及制定安全标准至关重要 {svg_2}.
化学分析校准
This compound 充当化学分析中的校准标准,特别是在色谱法中。它用于确保色谱仪器在分离和量化化学混合物时的准确性和精确度,这对于环境和食品质量控制应用至关重要 {svg_3}.
职业危害评估
This compound 应用于开发职业危害安全规程。通过在受控环境中模拟暴露,研究人员可以更好地了解 PCB 如何影响人类健康,从而改善工作场所安全指南 {svg_4}.
安全和危害
作用机制
Target of Action
Arochlor 1232, like other polychlorinated biphenyls (PCBs), is a complex mixture of individual compounds known as congeners . It’s known that pcbs can interact with various cellular components, potentially disrupting normal cellular function .
Mode of Action
The compound’s mode of action is likely dependent on the specific congeners present in the mixture . Each congener may interact differently with cellular components, leading to a variety of potential effects .
Biochemical Pathways
The biochemical pathways affected by Arochlor 1232 are diverse due to the variety of congeners present . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . The specific effects on these pathways can vary depending on the congener composition of the Arochlor 1232 mixture .
Pharmacokinetics
Arochlor 1232, like other PCBs, is known for its stability and resistance to degradation, which contributes to its persistence in the environment . It has a low water solubility of 1.45 mg/L at 25 °C .
Result of Action
Chronic exposure to some PCB formulations, including Arochlor 1232, can result in a variety of health effects. These can include respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Arochlor 1232. The major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water . Environmental conditions can alter the congener composition of the sample, which in turn can affect the compound’s action . For example, PCB congeners with fewer chlorine atoms tend to partition into air and water more readily than those with more chlorine atoms .
生化分析
Biochemical Properties
Arochlor 1232 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of enzymes such as lactate dehydrogenase and creatine kinase, which are crucial for cellular metabolism . The compound’s hydrophobic nature allows it to integrate into cell membranes, disrupting normal cellular functions and leading to the release of intracellular enzymes . Additionally, Arochlor 1232 can interact with proteins involved in cell signaling pathways, altering their function and leading to various cellular effects .
Cellular Effects
Arochlor 1232 has been shown to affect various types of cells and cellular processes. It can inhibit myogenic differentiation in muscle cells by reducing the extent of cell fusion and the size of myotubes . The compound also induces necrosis in myogenic cells at higher concentrations, leading to cell death . Furthermore, Arochlor 1232 can disrupt cell signaling pathways, gene expression, and cellular metabolism, resulting in impaired cell function and potential toxic effects .
Molecular Mechanism
The molecular mechanism of Arochlor 1232 involves its interaction with cellular biomolecules. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression . This binding leads to the activation of AhR and subsequent changes in gene expression, resulting in altered cellular functions . Additionally, Arochlor 1232 can inhibit or activate various enzymes, further contributing to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arochlor 1232 can change over time. The compound is relatively stable and resistant to degradation, maintaining its activity for extended periods . Long-term exposure to Arochlor 1232 in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained enzyme inhibition and disruption of cellular processes . These temporal effects highlight the compound’s potential for long-lasting impact on biological systems.
Dosage Effects in Animal Models
The effects of Arochlor 1232 vary with different dosages in animal models. At lower doses, the compound can cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects . For example, acute exposure to Arochlor 1232 in Swiss albino mice resulted in behavioral alterations and neurobehavioral dysfunctions . The benchmark dose for further studies was derived at 4 mg/cu.m, indicating the threshold for observable toxic effects .
Metabolic Pathways
Arochlor 1232 is involved in various metabolic pathways, primarily through its biotransformation by enzymes such as cytochrome P450 . The compound undergoes xenobiotic biotransformation, resulting in the formation of more polar metabolites that are more easily excreted from the body . The extent of biodegradation of Arochlor 1232 is dependent on the chlorination pattern, with certain isomers being more readily metabolized than others .
Transport and Distribution
Within cells and tissues, Arochlor 1232 is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, leading to its persistence in the body . Additionally, Arochlor 1232 can be transported across cell membranes, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Arochlor 1232 is influenced by its hydrophobic properties and interactions with cellular components . The compound can integrate into cell membranes and accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization can affect the activity and function of Arochlor 1232, leading to its various biochemical and cellular effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1232 can be achieved through the condensation of chlorobenzene with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "Add chlorobenzene and chlorinated diphenyls to a reaction vessel", "Add a Friedel-Crafts catalyst, such as aluminum chloride, to the reaction mixture", "Heat the reaction mixture to a temperature of 100-150°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the Arochlor 1232 product using a suitable solvent, such as hexane or toluene", "Purify the product by recrystallization or column chromatography" ] } | |
CAS 编号 |
11141-16-5 |
分子式 |
UVCB |
分子量 |
221 |
同义词 |
Polychlorinated biphenyl-32% chlorine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
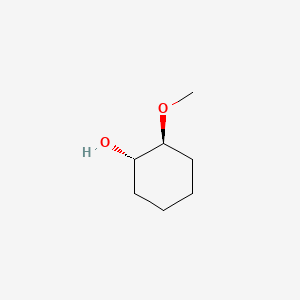
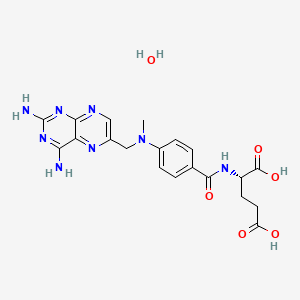
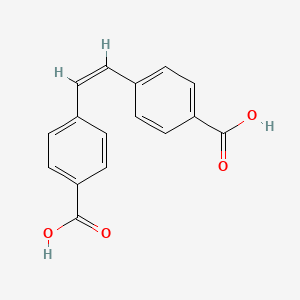
![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)

